4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-23-18-5-3-15(4-6-18)19(22)21-12-20(24-2)16-8-13-7-14(10-16)11-17(20)9-13/h3-6,13-14,16-17H,7-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHOHMRIMWLKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane derivative can be synthesized through a series of reactions starting from adamantane, involving functionalization to introduce the methoxy group.
Benzamide Formation: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with appropriate amines under amide coupling conditions.
Coupling Reaction: The final step involves coupling the adamantane derivative with the benzamide core under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions may target the benzamide core, potentially converting it to an amine.
Substitution: Substitution reactions can occur at the aromatic ring or the adamantane moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction may produce amines.
Scientific Research Applications
Cognitive Function Disorders
Recent research indicates that derivatives of adamantylmethylamine, including 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide, show promise in treating cognitive function disorders such as Alzheimer's disease and other neurodegenerative conditions. These compounds can act as selective inhibitors of neurotransmitter transporters, thereby enhancing synaptic availability of critical neurotransmitters like gamma-aminobutyric acid (GABA) .
GABA Uptake Inhibition
Studies have demonstrated that modifications to the structure of compounds similar to this compound can lead to increased potency as GABA uptake inhibitors. The introduction of lipophilic groups has been shown to improve blood-brain barrier penetration and enhance selectivity for specific GABA transporter subtypes . This suggests that the compound could be utilized in developing treatments for anxiety disorders or epilepsy.
Case Study 1: Neuroprotective Effects
A study published in a pharmacological journal explored the neuroprotective effects of adamantane derivatives on neuronal cells subjected to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and improved cell viability under stress conditions .
Case Study 2: Behavioral Studies in Animal Models
Behavioral studies conducted on rodent models have shown that administration of this compound led to improvements in memory retention and cognitive performance in tasks designed to assess learning and memory capabilities. These findings support its potential use as a therapeutic agent for cognitive enhancement .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide with structurally related benzamide derivatives:
Key Observations:
Adamantane vs. Benzyl/Phenyl Groups : The adamantane moiety in the target compound introduces significant steric bulk and rigidity compared to planar aromatic substituents (e.g., 2-methoxybenzyl in ). This likely reduces rotational freedom and may enhance binding specificity in hydrophobic pockets of biological targets.
Biological Activity : While the target compound’s activity is unreported, analogs with heterocyclic substituents (e.g., oxadiazole-thiadiazole in or pyridin-2-yl in ) exhibit nematocidal or CNS-targeting effects. The adamantane group’s metabolic stability could make the compound suitable for prolonged-action formulations.
Pharmacological Potential
- δ-GABA-A Receptor Targeting : A structurally distinct analog, [11C]4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, acts as a PET ligand for δ-subunit-containing GABA-A receptors, highlighting the versatility of benzamide scaffolds in neuroimaging .
- Nematocidal Activity : Derivatives with heterocyclic moieties (e.g., 4i and 4p in ) demonstrate the importance of electronic and steric features in bioactivity, suggesting the target compound could be optimized for similar applications.
Biological Activity
4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, emphasizing its pharmacological properties and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid derivatives with adamantane-based amines. The method can vary based on the desired substituents and the reaction conditions used.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiviral and anticancer agent. Notably, compounds in the benzamide class have demonstrated significant activity against several viral infections and cancer cell lines.
Antiviral Activity
Research indicates that derivatives of benzamides, including those similar to this compound, exhibit antiviral properties. For example, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) , showed promising anti-HBV (Hepatitis B virus) activity with an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that similar structural motifs may confer antiviral efficacy.
Anticancer Activity
Several studies have reported the anticancer potential of benzamide derivatives. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in this context remains to be thoroughly investigated.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| IMB-0523 | Anti-HBV | Wild-type: 1.99 µM | |
| Drug-resistant: 3.30 µM | |||
| Benzamide Derivative | Anticancer | Varies by cell line | |
| Example: IC50 < 10 µM |
While specific mechanisms for this compound are not fully elucidated, related compounds often exert their biological effects through:
- Inhibition of viral replication by enhancing intracellular levels of antiviral proteins such as APOBEC3G.
- Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. Which crystallization conditions favor high-quality single crystals for X-ray studies?
- Solvent systems : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C .
- Seeding : Introduce microcrystals to induce nucleation .
Q. How can reaction scalability be achieved without compromising yield?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic amide couplings .
- Catalyst recycling : Immobilize coupling agents on silica to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
